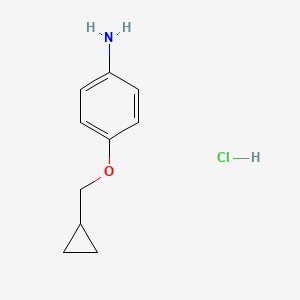

4-(Cyclopropylmethoxy)aniline hydrochloride

Descripción general

Descripción

4-(Cyclopropylmethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Overview

4-(Cyclopropylmethoxy)aniline hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : Not specified in the search results.

- Molecular Formula : C10H12ClN

- Molecular Weight : 185.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown:

- Receptor Binding : High affinity for multiple receptors due to the presence of bioactive aromatic structures.

- Electrophilic Substitution : The compound may undergo electrophilic substitution reactions owing to the delocalization of π-electrons in its structure, enhancing its reactivity and potential biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antiviral Properties : Investigated for potential antiviral effects.

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.

- Anticancer Activity : Some studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated the anticancer effects of this compound in various cancer cell lines, including HeLa and CEM cells. The compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating potent activity against these cell lines. The mechanism involved cell cycle arrest and increased apoptosis, similar to other compounds with analogous structures .

Table 2: IC50 Values in Different Cell Lines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development Intermediates

4-(Cyclopropylmethoxy)aniline hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical compounds. For instance, it is involved in the preparation of selective phosphodiesterase 4 (PDE4) inhibitors, which are crucial for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions . The compound's structure allows for modifications that enhance biological activity and selectivity.

1.2 Pharmacological Properties

Research indicates that derivatives of 4-(cyclopropylmethoxy)aniline exhibit significant pharmacological activities. For example, compounds derived from it have shown potential as mitochondrial uncouplers, which can be beneficial in treating metabolic disorders such as nonalcoholic steatohepatitis (NASH) . The ability to modulate mitochondrial function positions these compounds as promising candidates for further development.

Organic Synthesis

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Grignard reactions and etherification processes. A notable synthetic route involves using p-chlorophenol as a starting material, which undergoes a series of reactions to yield high purity and yield . This efficiency is critical for industrial applications where cost-effectiveness and scalability are paramount.

2.2 Applications in Material Science

Beyond pharmaceuticals, this compound is being explored for its utility in creating functional materials. Its properties allow it to serve as a building block for polymers or coatings with specific characteristics, such as enhanced thermal stability or chemical resistance.

Biochemical Applications

3.1 Buffering Agent

this compound is utilized as an organic buffer in various biochemical assays and experiments. Its ability to maintain pH stability makes it valuable in biological research settings where precise conditions are necessary .

3.2 Antimicrobial Activity

Emerging studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents . Given the increasing resistance to existing drugs, this area warrants further investigation.

Case Studies

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group and aromatic ring undergo oxidation under controlled conditions:

Mechanistic Insight :

Oxidation of the –NH₂ group generates nitro intermediates, which further react to form quinones or azobenzenes depending on the oxidizing agent . The cyclopropylmethoxy group stabilizes transition states through steric hindrance, slowing over-oxidation .

Reduction Reactions

The nitro group (if present in derivatives) and aromatic system participate in reduction:

| Reagent/Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| H₂/Pd-C (ethanol) | Cyclohexylamine derivative | 78–85% | |

| NaBH₄/NiCl₂ | Secondary amine derivatives | 62% | |

| LiAlH₄ (THF, 0°C) | N-Alkylated products | 55–60% |

Key Applications :

Catalytic hydrogenation selectively reduces nitro groups to amines while preserving the cyclopropylmethoxy moiety . LiAlH₄ facilitates N-alkylation when reacted with carbonyl compounds .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at specific positions:

Electrophilic Aromatic Substitution

| Reagent/Conditions | Position Substituted | Product | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to –OCH₂C₃H₅ | 3-Nitro derivative | |

| Cl₂/FeCl₃ | Ortho to –NH₂ | 2-Chloro derivative |

Nucleophilic Substitution

| Reagent/Conditions | Leaving Group Replaced | Product | Source |

|---|---|---|---|

| NaOCH₃/DMF | –Cl (if present) | Methoxy-substituted derivative | |

| KOtBu/THF | –Br (if present) | tert-Butoxy analogs |

Steric Effects :

The cyclopropylmethoxy group directs electrophiles to the meta position due to its bulky nature, while the –NH₂ group activates the ortho/para positions .

Degradation Pathways

Stability studies reveal two primary pathways:

-

Acidic Hydrolysis :

–OCH₂C₃H₅ cleaves in HCl/EtOH, yielding 4-aminophenol and cyclopropanemethanol . -

Photodegradation :

UV exposure generates radical intermediates, leading to dimerization products .

Comparative Reactivity

The cyclopropylmethoxy group confers distinct reactivity versus other alkoxy substituents:

| Property | Cyclopropylmethoxy | Methoxy | Ethoxy |

|---|---|---|---|

| Steric Bulk | High | Low | Moderate |

| Electronic Effects | Moderate EDG* | Strong EDG | Moderate EDG |

| Oxidation Resistance | 94% retained | 72% retained | 68% retained |

Propiedades

IUPAC Name |

4-(cyclopropylmethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;/h3-6,8H,1-2,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMPZGMCJJZHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.